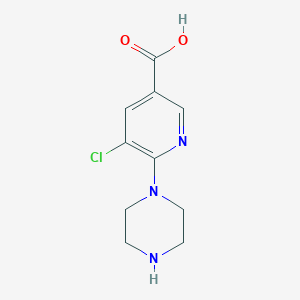

5-Chloro-6-piperazin-1-yl-nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-6-piperazin-1-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O2/c11-8-5-7(10(15)16)6-13-9(8)14-3-1-12-2-4-14/h5-6,12H,1-4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWIMUHQNVJTAKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=N2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378091 | |

| Record name | 5-Chloro-6-(piperazin-1-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889953-74-6 | |

| Record name | 5-Chloro-6-(piperazin-1-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloro 6 Piperazin 1 Yl Nicotinic Acid and Analogues

Strategies for Introducing the Piperazine (B1678402) Moiety onto Nicotinic Acid Derivatives

The construction of the target molecule hinges on the successful coupling of the piperazine ring to the nicotinic acid backbone. Several powerful synthetic methods are employed to achieve this transformation, each with distinct advantages concerning substrate scope, reaction conditions, and regioselectivity.

Nucleophilic aromatic substitution (SNAr) stands as a cornerstone for the synthesis of piperazinyl-nicotinic acid derivatives. This reaction is particularly effective on electron-deficient aromatic rings, such as pyridines bearing electron-withdrawing groups and halogen substituents. nih.govnih.gov The mechanism involves the attack of a nucleophile (piperazine) on the carbon atom bearing a leaving group (typically a halide), proceeding through a negatively charged intermediate known as a Meisenheimer complex. nih.gov

In the context of nicotinic acid derivatives, SNAr reactions are frequently performed on substrates like 2,6-dichloro-5-fluoronicotinic acid or 2-chloro-5-nitropyridine. nih.govgoogle.com The reaction of a dichlorinated nicotinic acid with a piperazine derivative can be regioselective, with the substitution occurring preferentially at the position most activated by the ring's electronic properties. mdpi.com For instance, the synthesis of intermediates for the drug Avatrombopag involves the coupling of 5,6-dichloronicotinic acid with N-cyclohexylpiperazine. mdpi.com Similarly, the initial step in a synthesis of the drug Avapritinib involves an SNAr reaction between N-Boc-piperazine and ethyl 2-chloropyrimidine-5-carboxylate. mdpi.com

The efficiency of these reactions can be influenced by the solvent, temperature, and the presence of a base. In some cases, the amine reactant itself can be used as the solvent. nih.govmdpi.com Recent advancements have focused on developing more environmentally friendly protocols, utilizing green solvents like Cyrene™ which can outperform traditional polar aprotic solvents such as DMF or DMSO under certain conditions. researchgate.netunimi.it

| Nicotinic Acid Substrate | Piperazine/Amine Nucleophile | Conditions (Solvent, Base, Temp) | Product Type | Reference |

| 5,6-Dichloronicotinic acid | N-Cyclohexylpiperazine | Not specified in source | 5-Chloro-6-(4-cyclohexylpiperazin-1-yl)nicotinic acid intermediate | mdpi.com |

| 2-Chloro-5-nitropyridine | N-Methylpiperazine | N-Methylpiperazine (as solvent) | 2-(4-Methylpiperazin-1-yl)-5-nitropyridine | nih.gov |

| Methyl 6-chloronicotinate | Various phenols/thiophenols | Cyrene, Triethylamine (B128534) (TEA), 150°C | Substituted 6-aryloxynicotinates | unimi.it |

| 2,4-Dichloroquinazoline | Various primary/secondary amines | Ethanol, Reflux | 2-Chloro-4-aminoquinazolines | mdpi.com |

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, provide a versatile and powerful alternative for forming the crucial C-N bond between the nicotinic acid core and the piperazine moiety. nih.govrsc.org These reactions are prized for their modularity, broad substrate scope, and tolerance of various functional groups, allowing for the synthesis of highly substituted heterocycles under relatively mild conditions. organic-chemistry.orgnih.gov

The general catalytic cycle involves the oxidative addition of a palladium(0) complex to the aryl halide (the halonicotinic acid derivative), followed by coordination of the amine (piperazine) and subsequent reductive elimination to yield the desired product and regenerate the catalyst. The choice of ligand is critical for the reaction's success, influencing catalytic activity and selectivity. rsc.org Ligand systems such as phosphines are commonly employed. nih.gov This methodology has been successfully applied to the synthesis of a wide array of piperazine-containing bioactive molecules. organic-chemistry.orgnih.gov

| Catalyst System (Precursor/Ligand) | Substrate | Amine | Conditions | Product Type | Reference |

| Pd(0) / DPEphos | Propargyl Carbonate | Bis-tosylated ethylenediamine | Dichloromethane, RT | Substituted Piperazine | nih.gov |

| Pd(II) complex / Bipyridine | α,β-Unsaturated Esters | Arylboronic Acids (1,4-addition) | Not specified | β-Aryl Esters | organic-chemistry.org |

| PEPPSI-type Pd(II) complexes | Furanyl/Thiofuranyl Derivatives | Aryl Bromides (C-H Activation) | DMAc, KOAc, 120°C | Cross-Coupled Heterocycles | mdpi.com |

The 1,4-addition, or conjugate addition, of organometallic reagents represents another strategic approach, particularly for modifying the nicotinic acid ring prior to piperazine introduction. libretexts.orglibretexts.org This reaction involves the addition of a nucleophile, such as a Grignard or organocuprate reagent, to the β-carbon of an α,β-unsaturated carbonyl system. libretexts.orglibretexts.orgchadsprep.com

A notable application of this strategy is found in a process synthesis for an intermediate of the drug Netupitant. nih.govmdpi.com The synthesis commences with 6-chloro-nicotinic acid, which is converted to an amide derivative. A key step involves the 1,4-addition of a Grignard reagent to this activated pyridine (B92270) system. This is followed by an oxidation step to restore the aromaticity of the pyridine ring, now bearing a new carbon-based substituent. The piperazine moiety is subsequently introduced in a later step, typically via an SNAr reaction. nih.govmdpi.com This sequence allows for the construction of more complex analogues that would be difficult to achieve by direct substitution methods alone.

Mechanism of 1,4-Addition:

Nucleophilic Attack: The organometallic reagent attacks the carbon at the β-position relative to the ring's activating group (e.g., the carbonyl of the nicotinic acid). libretexts.orglibretexts.org

Intermediate Formation: A dihydropyridine (B1217469) intermediate is formed.

Oxidation/Rearomatization: The dihydropyridine is oxidized to restore the aromatic pyridine ring, now incorporating the new substituent from the organometallic reagent. nih.govmdpi.com

Precursors and Building Blocks in the Synthesis of 5-Chloro-6-piperazin-1-yl-nicotinic acid

The successful synthesis of the target compound and its analogues is critically dependent on the availability and reactivity of key precursors and building blocks. Dichlorinated nicotinic acids serve as the foundational scaffold, while a variety of substituted piperazines and piperidines act as the nucleophilic partners.

Dichloronicotinic acid derivatives are vital starting materials for the synthesis of this compound. Specifically, 5,6-dichloronicotinic acid is a key precursor. mdpi.com The two chlorine atoms on the pyridine ring exhibit differential reactivity, which can be exploited for selective substitution. The chlorine at the 6-position is generally more susceptible to nucleophilic attack than the one at the 5-position, allowing for the regioselective introduction of the piperazine moiety at the desired location while retaining the chlorine at position 5.

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to connect different pharmacophoric groups and improve the physicochemical properties of drug candidates. nih.govnih.gov A wide array of substituted piperazines and, in some cases, piperidines are employed as building blocks in these syntheses. wikipedia.orgresearchgate.net

The choice of the substituent on the second nitrogen of the piperazine ring (N-4) is a key diversification point in creating analogues. Common examples used in syntheses include:

Piperazine: The unsubstituted parent heterocycle.

N-Methylpiperazine: Used in the synthesis of Netupitant intermediates. nih.govmdpi.com

N-Boc-piperazine: A protected form that allows for further functionalization after its introduction. mdpi.com

N-Cyclohexylpiperazine: A building block for Avatrombopag intermediates. mdpi.com

Multi-step Synthetic Sequences

The synthesis of this compound and its analogues is typically achieved through a multi-step process. A common strategy involves the initial synthesis of an ester precursor, namely ethyl 5-chloro-6-(piperazin-1-yl)nicotinate. This intermediate is generally prepared via a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, a di-substituted pyridine, such as ethyl 2,5-dichloronicotinate, is reacted with piperazine. To control the reaction and prevent di-substitution on the piperazine ring, a protecting group, such as the tert-butyloxycarbonyl (Boc) group, is often employed on one of the piperazine nitrogens. Following the SNAr reaction, the protecting group is removed to yield the ethyl 5-chloro-6-(piperazin-1-yl)nicotinate intermediate.

Hydrolysis of Ester Intermediates in Compound Derivatization

A crucial step in the synthesis of this compound is the hydrolysis of its corresponding ethyl ester intermediate. This transformation is typically accomplished under basic conditions. While specific literature detailing the hydrolysis of ethyl 5-chloro-6-(piperazin-1-yl)nicotinate is not extensively available, analogous reactions in the synthesis of related compounds provide a well-established protocol. For instance, the synthesis of the drug Avatrombopag involves a similar basic hydrolysis of an ethyl ester to the corresponding carboxylic acid mdpi.com.

A representative procedure for the hydrolysis would involve treating the ethyl 5-chloro-6-(piperazin-1-yl)nicotinate with a base such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of solvents like methanol (B129727) and water google.com. The reaction is typically stirred at room temperature until completion, followed by acidification to precipitate the desired carboxylic acid.

Table 1: Representative Hydrolysis of Ethyl Nicotinate (B505614) Intermediate

| Starting Material | Reagents and Conditions | Product |

| Ethyl 5-chloro-6-(piperazin-1-yl)nicotinate | 1. LiOH, Methanol/Water, Room Temperature2. HCl (to adjust pH) | This compound |

This hydrolysis step is fundamental as it provides the carboxylic acid moiety, which is a key functional group for further derivatization and for the biological activity of the final compounds.

Sequential Functional Group Transformations and Derivatization

Following the synthesis of this compound or its ethyl ester, further derivatization is often carried out to explore structure-activity relationships. These transformations primarily target the secondary amine of the piperazine ring, allowing for the introduction of a wide variety of substituents through N-alkylation and N-acylation reactions.

N-Alkylation: The N-alkylation of the piperazine moiety can be achieved by reacting the parent compound with various alkyl halides (e.g., alkyl chlorides, bromides, or iodides) in the presence of a base such as triethylamine (Et3N) or potassium carbonate (K2CO3) in a suitable solvent like acetonitrile (B52724) or dimethylformamide (DMF). This method allows for the introduction of diverse alkyl and substituted alkyl groups.

N-Acylation: Similarly, N-acylation can be performed by treating the piperazine nitrogen with acyl chlorides or acid anhydrides. These reactions are also typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. This approach is used to introduce a range of acyl moieties, including substituted benzoyl groups and other functionalities.

The synthesis of various N-substituted piperazine derivatives of purine (B94841) nucleosides has been reported, demonstrating the feasibility of these derivatization strategies nih.govnih.gov.

Table 2: Examples of N-Derivatization of 5-Chloro-6-(piperazin-1-yl)nicotinic Acid Analogues

| Parent Compound | Reagent | Reaction Type | Product Structure |

| Ethyl 5-chloro-6-(piperazin-1-yl)nicotinate | 2-Methylbenzyl chloride | N-Alkylation | Ethyl 5-chloro-6-(4-(2-methylbenzyl)piperazin-1-yl)nicotinate |

| Ethyl 5-chloro-6-(piperazin-1-yl)nicotinate | Benzoyl chloride | N-Acylation | Ethyl 5-chloro-6-(4-benzoylpiperazin-1-yl)nicotinate |

| This compound | (4-Trifluoromethylphenyl)sulfonyl chloride | N-Sulfonylation | 5-Chloro-6-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)nicotinic acid |

These sequential functional group transformations are instrumental in creating libraries of analogues for biological screening, enabling the systematic exploration of how different substituents on the piperazine ring influence the compound's properties.

Structure Activity Relationship Sar Studies of 5 Chloro 6 Piperazin 1 Yl Nicotinic Acid Analogues

Influence of Structural Modifications on Biological Potency and Selectivity

The biological activity of 5-Chloro-6-piperazin-1-yl-nicotinic acid analogues is highly dependent on the interplay of its three core components: the substituted nicotinic acid pyridine (B92270) ring, the piperazine (B1678402) moiety, and the various linker and terminal groups that can be attached.

The pyridine ring of nicotinic acid is a key pharmacophoric element, and its substitution pattern significantly modulates the electronic properties and steric profile of the molecule, thereby affecting its interaction with biological targets.

The position of the carboxylic acid group at the 3-position is characteristic of nicotinic acid and its derivatives, which are known to be involved in a variety of biological processes. chemistryjournal.net The carboxylate group is typically ionized at physiological pH and can form crucial ionic interactions or hydrogen bonds with receptor residues.

Modifications to the pyridine ring, such as altering the position or nature of the substituent at the 5-position, can have a profound impact on activity. For instance, replacing the chloro group with other halogens (e.g., F, Br) or with electron-donating groups (e.g., methyl, methoxy) would be expected to alter the electronic landscape of the molecule and, consequently, its binding affinity and selectivity.

To illustrate the potential impact of these modifications, the following hypothetical data table outlines the expected changes in biological activity based on substitutions on the pyridine ring of a generic nicotinic acid derivative scaffold.

| Compound | R1 (Position 5) | R2 (Position 6) | Hypothetical IC50 (nM) | Notes on Expected Activity |

| Parent | H | H | 500 | Baseline activity. |

| Analog 1 | Cl | Piperazin-1-yl | 150 | Electron-withdrawing group may enhance binding. |

| Analog 2 | F | Piperazin-1-yl | 180 | Similar to chloro, but with different steric and electronic properties. |

| Analog 3 | CH3 | Piperazin-1-yl | 300 | Electron-donating group may have a varied effect depending on the binding pocket. |

| Analog 4 | OCH3 | Piperazin-1-yl | 400 | Larger electron-donating group, potential for steric hindrance. |

This table is for illustrative purposes to demonstrate SAR principles and does not represent actual experimental data.

The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to improve physicochemical properties such as solubility and for its versatile synthetic handles. nih.gov In the context of this compound, the piperazine moiety serves as a linker and can adopt different conformations, which can be critical for optimal receptor engagement.

Substitution on the distal nitrogen of the piperazine ring can dramatically alter the pharmacological profile of the compound. The introduction of different substituents can modulate lipophilicity, basicity, and steric bulk, leading to changes in potency, selectivity, and pharmacokinetic properties. For example, the addition of small alkyl groups, aryl groups, or more complex heterocyclic systems can lead to new interactions within the binding pocket.

The conformational flexibility of the piperazine ring, which typically exists in a chair conformation, allows the substituents on the two nitrogen atoms to be oriented in specific spatial arrangements. This conformational preference can be influenced by the nature of the substituents. mdpi.com

The following interactive table illustrates the potential effects of substitutions on the piperazine moiety.

| Compound | Piperazine Substituent (R) | Hypothetical IC50 (nM) | Expected Impact |

| Analog 5 | H | 150 | Unsubstituted piperazine, potential H-bond donor. |

| Analog 6 | Methyl | 120 | Small alkyl group, may increase lipophilicity slightly. |

| Analog 7 | Phenyl | 80 | Aromatic group, potential for pi-stacking interactions. |

| Analog 8 | Benzyl | 95 | Increased flexibility compared to phenyl. |

This table is for illustrative purposes to demonstrate SAR principles and does not represent actual experimental data.

In analogues of this compound where the piperazine is further substituted, the nature of the linker and the terminal group are critical determinants of biological activity. These components of the molecule extend into the solvent-exposed region of the binding pocket or can reach into deeper sub-pockets, forming additional interactions that can enhance affinity and selectivity.

The length and flexibility of the linker can influence the ability of the terminal group to find an optimal binding position. A rigid linker may lock the molecule in a favorable conformation, while a more flexible linker could allow for induced-fit interactions.

The terminal group itself can be designed to have specific properties. For example, a basic amine could form a salt bridge, a hydrogen bond donor/acceptor group could engage in specific hydrogen bonding networks, and a lipophilic group could interact with hydrophobic patches in the receptor. The choice of the terminal group is a key strategy for achieving selectivity between different receptor subtypes, as the regions of the binding pocket that accommodate these groups often vary.

Pharmacophore Development and Ligand-Receptor Interaction Hypotheses

A pharmacophore model for a class of compounds outlines the essential three-dimensional arrangement of functional groups required for biological activity. For nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, a common pharmacophore model includes a cationic center and a hydrogen bond acceptor. researchgate.netucalgary.ca

For this compound and its analogues, the following pharmacophoric features can be hypothesized:

Hydrogen Bond Acceptor: The pyridine nitrogen and the carbonyl oxygen of the nicotinic acid can act as hydrogen bond acceptors. researchgate.net

Cationic/Ionizable Group: The carboxylic acid is expected to be deprotonated at physiological pH, providing a key anionic feature for interaction with a positively charged residue in the receptor. The distal nitrogen of the piperazine can be protonated, forming a cationic center that can engage in cation-pi interactions with aromatic residues in the binding site. nih.gov

Hydrophobic/Aromatic Regions: The pyridine ring itself provides an aromatic surface for potential pi-stacking interactions. Substituents on the piperazine can introduce further hydrophobic or aromatic moieties to probe specific pockets in the receptor.

Hydrogen Bond Donor: The NH of an unsubstituted or monosubstituted piperazine can serve as a crucial hydrogen bond donor. nih.gov

Ligand-receptor interaction hypotheses suggest that these pharmacophoric features align with complementary residues in the target's binding site. For instance, the carboxylate may interact with a lysine (B10760008) or arginine residue, while the protonated piperazine nitrogen could form a cation-pi interaction with a tryptophan or tyrosine residue. The chloro-substituent on the pyridine ring may fit into a small hydrophobic pocket.

Rational Design Principles for Optimized Biological Activity

Based on the SAR and pharmacophore considerations, several rational design principles can be formulated to optimize the biological activity of this compound analogues:

Fine-tuning Pyridine Substitution: Systematically varying the substituent at the 5-position of the pyridine ring with groups of different electronic and steric properties can optimize interactions with the local binding environment. The goal is to find a substituent that complements the pocket in terms of size and electronics.

Strategic Piperazine Derivatization: The distal nitrogen of the piperazine is a key point for modification to enhance potency and selectivity. Introducing a library of diverse substituents can help to explore and exploit specific sub-pockets in the receptor. The choice of substituent can also be used to fine-tune the physicochemical properties of the molecule, such as solubility and membrane permeability.

Conformational Constraint: Introducing conformational rigidity into the molecule, for example by using a more constrained linker or by introducing bulky groups that restrict rotation, can lock the molecule in its bioactive conformation. This can lead to an increase in potency by reducing the entropic penalty of binding. mdpi.com

Bioisosteric Replacement: Replacing key functional groups with bioisosteres can lead to improved properties. For example, the carboxylic acid could be replaced with a tetrazole to maintain the acidic character but alter other properties.

By applying these principles in an iterative process of design, synthesis, and biological testing, it is possible to develop novel analogues of this compound with optimized biological activity for a desired therapeutic purpose.

Biological Activities and Pharmacological Profiles of 5 Chloro 6 Piperazin 1 Yl Nicotinic Acid Derivatives

Enzyme Inhibition Studies

Beyond SCD1, derivatives of 5-Chloro-6-piperazin-1-yl-nicotinic acid have been investigated for their inhibitory effects on other key enzymes implicated in disease. The piperazine (B1678402) and nicotinic acid scaffolds are prevalent in a variety of enzyme inhibitors.

For example, a series of substituted 2-(aminopyrimidinyl)thiazole-5-carboxamides, which bear structural similarities to the nicotinamide (B372718) moiety, were identified as potent dual inhibitors of Src and Abl kinases. These kinases are crucial in cancer cell signaling pathways. The compound N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825) , also known as Dasatinib, is a notable example that demonstrates the potential of piperazine-containing structures to act as powerful enzyme inhibitors in cancer therapy.

Broad-Spectrum Pharmacological Potential

The versatile structure of this compound derivatives lends itself to a wide range of pharmacological applications, including antimicrobial activities.

Antimicrobial Efficacy

The antibacterial potential of nicotinic acid and piperazine derivatives is well-documented. A study on 5-chloro-N-cyclohexyl-6-thio substituted-nicotinamide derivatives reported their activity against both Gram-positive and Gram-negative bacteria. The investigation revealed that specific substitutions on the nicotinamide core could enhance antibacterial efficacy.

The following table summarizes the antibacterial activity of some 5-chloro-N-cyclohexyl-6-thio substituted-nicotinamide derivatives, measured by the zone of inhibition.

| Compound | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. S. mutans | Zone of Inhibition (mm) vs. E. coli |

| 4a | 12 | 11 | 13 |

| 4b | 14 | 13 | 15 |

| 4c | 18 | 17 | 19 |

| 4d | 13 | 12 | 14 |

| Streptomycin | 20 | 20 | 22 |

Data sourced from a study on substituted-nicotinamide derivatives.

Furthermore, various piperazine derivatives have demonstrated significant antibacterial properties. researchgate.netresearchgate.net For instance, certain piperazine-containing compounds have shown potent activity against strains like Staphylococcus aureus and Escherichia coli. researchgate.net The conjugation of piperazine with other heterocyclic rings, such as 1,3,4-thiadiazole, has also yielded compounds with notable antibacterial effects, particularly against Gram-negative bacteria. mdpi.com

Tuberculosis remains a significant global health challenge, and the development of new antitubercular agents is a priority. Nicotinic acid derivatives have been a cornerstone of tuberculosis treatment, with isoniazid, a derivative of isonicotinic acid, being a primary drug.

Research into analogues of this compound has explored their potential against Mycobacterium tuberculosis. For instance, studies on 1-(5-isoquinolinesulfonyl)piperazine analogues have identified compounds that inhibit the inosine-5′-monophosphate dehydrogenase (IMPDH) of M. tuberculosis, an essential enzyme for the bacterium's survival. nih.gov This indicates that the piperazine moiety is a key pharmacophore for antitubercular activity. nih.gov

A study on 5-chloro-pyrazinamide , an analogue of pyrazinamide (B1679903) which itself is a nicotinamide analogue, showed in vitro activity against M. tuberculosis with a minimum inhibitory concentration (MIC) between 12.5 and 25 µg/mL. However, this activity did not translate to an in vivo murine model of tuberculosis. This highlights the complexities of drug development and the need for further optimization of these derivatives.

The introduction of a chlorine atom at the 5-position of a nicotinic acid derivative has been shown to influence antitubercular activity. In a series of nicotinic acid hydrazide derivatives, a compound with a 5-chloro-substituted isatin (B1672199) moiety demonstrated increased activity against M. tuberculosis.

Antiviral Properties

The piperazine nucleus is a common feature in many antiviral drugs. nih.gov Derivatives of this compound have been investigated for their potential to combat viral infections. The core structure is amenable to modifications that can lead to broad-spectrum antiviral activity.

Studies on C-5 substituted tubercidin (B1682034) analogues, which share the substituted pyrrolo[2,3-d]pyrimidine core with some antiviral agents, have shown that substitutions at the C-5 position can significantly impact antiviral properties against a range of RNA and DNA viruses. nih.gov For instance, 5-chloro-tubercidin displayed substantial activity against several RNA viruses. nih.gov This suggests that the 5-chloro substitution on a heterocyclic ring, similar to that in this compound, could be a key feature for antiviral efficacy.

Additionally, nicotinamide and its derivatives have been explored for their antiviral effects. Glycyrrhizin nicotinate (B505614) derivatives, for example, have been studied for their activity against HIV-1 and SARS-CoV-2. mdpi.com These findings suggest that the nicotinic acid portion of the molecule can contribute to antiviral activity.

Antimalarial Investigations

The global challenge of malaria, exacerbated by the emergence of drug-resistant strains of Plasmodium falciparum, necessitates the development of novel antimalarial agents. The piperazine nucleus is a key pharmacophore in several antimalarial drugs, and its incorporation into new chemical entities is a strategy to combat resistance.

Research into piperazine-tethered thiazole (B1198619) compounds has shown promising antiplasmodial activity. In one study, a library of disubstituted 4-(piperazin-1-ylmethyl)thiazol-2-amine derivatives was synthesized and screened against the chloroquine-resistant Dd2 strain of P. falciparum. A notable hit from this library, compound 2291-61 , demonstrated a potent antiplasmodial effective concentration (EC50) of 102 nM with a selectivity index of over 140. mdpi.com Mechanistic studies indicated that this compound inhibits the development of the parasite from the ring stage to the trophozoite stage. mdpi.com

While these findings are for piperazine-thiazole derivatives, they underscore the potential of the piperazine moiety in generating potent antimalarial compounds. Further investigation into derivatives of this compound is warranted to explore if this specific scaffold can yield compounds with significant antiplasmodial efficacy.

Table 1: Antimalarial Activity of a Piperazine-Tethered Thiazole Derivative

| Compound ID | Structure | P. falciparum Strain | EC50 (nM) | Selectivity Index |

|---|

| 2291-61 | 4-((4-(3,4-dichlorobenzoyl)piperazin-1-yl)methyl)thiazol-2-amine | Dd2 (chloroquine-resistant) | 102 | >140 |

Anticonvulsant Activities

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. The search for new anticonvulsant drugs with improved efficacy and fewer side effects is an ongoing area of research. Piperazine derivatives have been explored for their potential to modulate neuronal excitability.

A study on a series of 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives incorporating a piperazine moiety revealed significant anticonvulsant activity. mdpi.com Compound 6 , identified as 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, was particularly potent. In the maximal electroshock (MES) seizure test, a model for generalized tonic-clonic seizures, compound 6 exhibited an ED50 of 68.30 mg/kg, which was more favorable than the reference drug, valproic acid (ED50 of 252.74 mg/kg). mdpi.com Furthermore, in the 6 Hz seizure test, which models psychomotor seizures, compound 6 also showed a superior ED50 of 28.20 mg/kg compared to valproic acid (130.64 mg/kg). mdpi.com

These results suggest that the combination of a chlorophenyl group and a piperazine moiety within a suitable scaffold can lead to potent anticonvulsant agents. This provides a strong rationale for the synthesis and evaluation of this compound derivatives for similar activities.

Table 2: Anticonvulsant Activity of a 3-(Chlorophenyl)-pyrrolidine-2,5-dione-acetamide Derivative

| Compound ID | Structure | MES Test ED50 (mg/kg) | 6 Hz Test (32 mA) ED50 (mg/kg) |

|---|---|---|---|

| 6 | 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | 68.30 | 28.20 |

Anti-inflammatory and Analgesic Research

Inflammation and pain are complex physiological processes, and the development of new anti-inflammatory and analgesic drugs remains a key focus of medicinal chemistry. The piperazine scaffold is present in some existing anti-inflammatory drugs and is a promising template for new discoveries.

A study investigating a 7-chloro-4-(piperazin-1-yl) quinoline (B57606) derivative, specifically 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone (compound 5) , demonstrated significant anti-inflammatory and analgesic effects. tbzmed.ac.irtbzmed.ac.ir In an in vivo mouse model of inflammation, this compound showed a percentage inhibition of carrageenan-induced paw edema of 34%, 50%, and 64% at 1, 2, and 3 hours, respectively. tbzmed.ac.irtbzmed.ac.ir

In terms of analgesic activity, the same compound exhibited a dose-dependent inhibition of acetic acid-induced writhing in mice, with a 62% inhibition at a dose of 30 mg/kg, an effect comparable to the standard drug diclofenac. tbzmed.ac.irtbzmed.ac.ir Further studies on another piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) , also confirmed the analgesic potential of this chemical class. nih.gov This compound dose-dependently decreased the number of writhings induced by acetic acid and reduced the pain response in the second phase of the formalin test. nih.gov

The significant anti-inflammatory and analgesic activities of these chloro-piperazinyl and piperazine derivatives highlight the potential of the this compound scaffold as a basis for the development of new agents to treat inflammation and pain.

Table 3: Anti-inflammatory and Analgesic Activity of a 7-Chloro-4-(piperazin-1-yl) quinoline Derivative

| Compound ID | Structure | Anti-inflammatory Activity (% Inhibition of Edema) | Analgesic Activity (% Inhibition of Writhing) |

|---|---|---|---|

| 5 | 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone | 64% (at 3 hours) | 62% (at 30 mg/kg) |

Computational Approaches in the Research of 5 Chloro 6 Piperazin 1 Yl Nicotinic Acid Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org By analyzing a set of known molecules, QSAR models can predict the activity of new, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing. srmist.edu.innih.gov

In the study of nicotinic acid derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed. nih.gov These methods generate a 3D grid around aligned molecules and calculate steric and electrostatic fields. The variations in these fields are then correlated with differences in biological activity. For instance, a CoMSIA model developed for a series of diazabicyclo[4.2.0]octane derivatives acting as nAChR agonists showed excellent predictive power, with a cross-validated q² of 0.945. nih.gov This model indicated that electrostatic interactions were the dominant factor influencing activity. nih.gov

Another 3D-QSAR study on potent ligands for the α4β2 nAChR subtype resulted in a high-quality model (R² = 0.97, Q² = 0.81). acs.org The coefficient plots from this model revealed that steric interactions were of major importance. Specifically, the model predicted that bulky substituents at the 6-position of the pyridine (B92270) ring would decrease affinity, while larger ring systems containing a sp³-hybridized nitrogen would enhance it. acs.org Such insights are invaluable for guiding the rational design of new analogues.

Table 1: Predictive Power of Selected QSAR Models for Nicotinic Receptor Ligands

| Model Type | Target Subtype | q² (Cross-validated) | r² ncv (Non-cross-validated) | Key Finding | Reference |

| CoMSIA | hα4β2 | 0.926 | 0.983 | Electrostatic fields are the primary driver of activity. | nih.gov |

| CoMSIA | hα3β4 | 0.945 | 0.988 | Model helps in designing selective ligands for hα4β2 over hα3β4. | nih.gov |

| GRID/GOLPE | α4β2 | 0.81 | 0.97 | Steric interactions are crucial; bulky groups in certain positions reduce affinity. | acs.org |

Molecular Docking and Ligand-Receptor Binding Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov It is instrumental in understanding the specific interactions that govern ligand binding, such as hydrogen bonds, hydrophobic interactions, and cation-π interactions, which are particularly important for nAChR ligands. mdpi.comnih.gov

For analogues of nicotinic acid, docking studies are often performed on the crystal structures of nAChR subtypes or related acetylcholine-binding proteins (AChBP). mdpi.comaltervista.org These simulations help rationalize observed structure-activity relationships. For example, docking studies on phenylpyrrolidine analogues at the α4β2 nAChR binding site revealed that a conserved tryptophan residue is key for stabilizing the ligand through a cation-π interaction. mdpi.com

Molecular dynamics (MD) simulations can further refine docking poses and explore the conformational dynamics of the ligand-receptor complex over time. elifesciences.orgcore.ac.uk Accelerated MD simulations have been used to observe the entire binding process of ligands to muscarinic receptors, revealing metastable binding sites in the extracellular vestibule that could be targeted for drug design. core.ac.uk Similarly, simulations of α7 nAChR agonists like GTS-21 showed favorable hydrogen bonding and cation-π interactions with Trp149, providing a detailed picture of the binding mode. nih.gov These simulations can reveal subtle conformational changes and the role of specific amino acid residues in agonist binding and receptor activation. nih.govelifesciences.org

Table 2: Key Molecular Interactions Identified through Docking Studies of Nicotinic Acid Analogues

| Ligand Class | Receptor Target | Key Interacting Residues | Type of Interaction | Significance | Reference |

| Phenylpyrrolidine derivatives | α4β2 nAChR | Tryptophan (Loop B) | Cation-π interaction | Stabilizes the binding of the agonist. | mdpi.com |

| GTS-21 (Nicotinic agonist) | α7 nAChR | Trp149 | Hydrogen bond, Cation-π | Crucial for high-affinity binding. | nih.gov |

| 1,2-Benzothiazine derivatives | Topoisomerase IIα | Aspartic Acid | Hydrogen bond | Contributes to the inhibition of the enzyme. | mdpi.com |

| Piperazine (B1678402) derivatives | Bacterial/Fungal targets | Various | Not specified | Helps overcome microbial drug resistance. | nih.gov |

Homology Modeling for Target Characterization

When the experimental 3D structure of a target protein has not been determined by methods like X-ray crystallography or NMR spectroscopy, homology modeling (or comparative modeling) can be used to build a reliable model. nih.govwikipedia.org This technique constructs an atomic-resolution model of a "target" protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). wikipedia.orgspringernature.com

This approach is particularly relevant in the study of nAChRs, where obtaining high-resolution structures for all the different subunit combinations is challenging. nih.gov Researchers have successfully used homology modeling to generate structures of nAChR subtypes, such as the α7 nAChR, using the crystal structure of AChBP as a template. nih.govnih.gov Although AChBP has been a useful template, models based on chimeric receptor structures, which incorporate parts of the target receptor, have been shown to be better for identifying novel ligands. altervista.org

The quality of a homology model is dependent on the sequence identity between the target and the template. wikipedia.org Once a model is built and validated, it can be used for molecular docking and virtual screening to design and identify new ligands. nih.govnih.gov For example, a homology model of the human α7 nAChR was used in a high-throughput virtual screening campaign to identify potential dual-activity ligands for both AChE and the α7 nAChR. nih.gov

Virtual Screening for Novel Ligand Identification

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. frontiersin.orgazolifesciences.com VS can be broadly categorized into two approaches: structure-based and ligand-based.

Structure-based virtual screening (SBVS) uses the 3D structure of the target receptor, obtained either experimentally or through homology modeling, to dock large numbers of compounds from a database. mdpi.com A hierarchical in silico screening procedure using a chimeric α7/Ls-AChBP protein structure successfully identified structurally novel and diverse α7 receptor ligands from commercial databases, achieving a hit rate of 35%. altervista.orgnih.gov This demonstrates the power of using a high-quality receptor structure to find new chemical starting points. nih.gov

Ligand-based virtual screening (LBVS) relies on the knowledge of molecules known to bind to the target. azolifesciences.com One common method is pharmacophore modeling, which defines the essential 3D arrangement of functional groups required for biological activity. This pharmacophore model is then used as a 3D query to search compound databases. nih.gov This approach was used to screen the DrugBank database for allosteric modulators of the α7 nAChR, successfully identifying several compounds, including the diuretic furosemide, as a positive allosteric modulator (PAM). nih.gov

Table 3: Summary of Virtual Screening Campaigns for Nicotinic Receptor Ligands

| Screening Method | Target | Database Screened | Key Outcome | Hit Rate | Reference |

| Structure-Based (Docking) | Chimeric α7/Ls-AChBP | Commercial & Proprietary | Identification of 10 structurally novel ligands with pKi ≥ 5. | 26-35% | altervista.orgnih.gov |

| Ligand-Based (Pharmacophore) | α7 nAChR | DrugBank | Identification of novel positive and negative allosteric modulators. | Not specified | nih.gov |

| Structure-Based (Docking) | α7 nAChR Homology Model | ZINC database | Identification of two promising dual-activity compounds (AChE/α7). | Not specified | nih.gov |

Role of 5 Chloro 6 Piperazin 1 Yl Nicotinic Acid As a Pharmaceutical Intermediate

Precursor in the Synthesis of Approved Pharmaceutical Agents (e.g., Avatrombopag)

One of the most notable applications of a derivative of 5-Chloro-6-piperazin-1-yl-nicotinic acid is in the manufacturing of Avatrombopag, a second-generation thrombopoietin receptor agonist. nih.govcymitquimica.com Avatrombopag is an orally administered drug used to treat thrombocytopenia (low platelet count) in patients with chronic liver disease who are scheduled to undergo a medical or dental procedure. nih.govcymitquimica.com

The synthesis of Avatrombopag involves a multi-step process where a closely related precursor, 5,6-dichloronicotinic acid, is a key starting material. mdpi.com In a patented synthetic route, 5,6-dichloronicotinic acid is coupled with another complex chemical entity. mdpi.com Subsequently, a nucleophilic aromatic substitution reaction occurs where a piperidine-containing fragment displaces one of the chlorine atoms on the nicotinic acid ring. mdpi.com This is followed by hydrolysis to yield the final active pharmaceutical ingredient, Avatrombopag. mdpi.com

While the direct use of this compound is not explicitly detailed in all public descriptions of Avatrombopag synthesis, its structural resemblance to the intermediates involved underscores its importance as a readily available and key building block for this class of compounds. The chloro and piperazinyl groups are essential features that contribute to the final structure and activity of Avatrombopag.

Scaffold for Lead Compound Development in Drug Discovery Programs

The molecular architecture of this compound makes it an attractive scaffold for the development of new lead compounds in drug discovery. A scaffold, in medicinal chemistry, refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. These compounds can then be screened for activity against a specific biological target.

The piperazine (B1678402) ring is a particularly "privileged" scaffold in drug design, appearing in a wide array of approved drugs. mdpi.com Its presence can improve the pharmacokinetic properties of a drug candidate, such as solubility and bioavailability. mdpi.com The two nitrogen atoms of the piperazine ring can be readily functionalized, allowing for the exploration of a wide chemical space. mdpi.com

The nicotinic acid portion of the molecule also provides a handle for further chemical modification. The carboxylic acid group can be converted into various other functional groups, such as amides or esters, to modulate the compound's properties and its interaction with biological targets. The chlorine atom on the pyridine (B92270) ring can also be a site for further chemical reactions, such as cross-coupling reactions, to introduce additional complexity and diversity into the molecular design.

Applications in Diverse Medicinal Chemistry Programs

The versatility of the this compound scaffold has led to its use and the use of its close analogs in a variety of medicinal chemistry programs targeting different disease areas. The combination of the piperazine and nicotinic acid motifs has been explored for the development of inhibitors for various enzymes and ligands for G-protein coupled receptors (GPCRs).

For instance, derivatives of piperazinyl-nicotinic acids have been investigated as potential kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The ability to modify the piperazine and nicotinic acid core allows for the fine-tuning of the molecule's shape and electronic properties to achieve potent and selective inhibition of specific kinases.

Furthermore, the piperazine moiety is a common feature in ligands for GPCRs, which are a large family of cell surface receptors involved in a wide range of physiological processes. The basic nitrogen of the piperazine can form important ionic interactions with acidic residues in the receptor's binding pocket. By modifying the substituents on the piperazine and the nicotinic acid ring, medicinal chemists can design ligands with high affinity and selectivity for specific GPCR subtypes, which could lead to new treatments for a variety of conditions, including neurological and metabolic disorders.

While specific, publicly disclosed examples of drugs developed directly from this compound (other than the Avatrombopag context) are limited, the extensive body of literature on the use of its core components in medicinal chemistry strongly supports its value as a versatile starting material for the discovery of new medicines.

Advanced Research Methodologies and Analytical Techniques for 5 Chloro 6 Piperazin 1 Yl Nicotinic Acid and Derivatives

Spectroscopic Characterization Techniques in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework of 5-Chloro-6-piperazin-1-yl-nicotinic acid.

In a typical ¹H NMR spectrum, the protons on the pyridine (B92270) ring would appear as distinct signals in the aromatic region. The two protons on the pyridine ring are expected to show characteristic chemical shifts and coupling patterns that confirm their relative positions. The protons of the piperazine (B1678402) ring typically exhibit signals corresponding to the two sets of non-equivalent methylene (B1212753) groups. These often appear as multiplets due to complex spin-spin coupling. The acidic proton of the carboxylic acid group would likely appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

In the ¹³C NMR spectrum, each unique carbon atom in the molecule will produce a distinct signal. The carbon atoms of the pyridine ring will resonate in the downfield region characteristic of aromatic systems. The carbonyl carbon of the carboxylic acid will also have a characteristic chemical shift in the downfield region. The methylene carbons of the piperazine ring will appear in the aliphatic region of the spectrum. The specific chemical shifts provide a carbon fingerprint of the molecule. For instance, in related piperazine-containing heterocyclic compounds, the piperazine ring carbons are often observed in the 40-55 ppm range. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine-H | 7.5 - 8.5 | 110 - 160 |

| Piperazine-H (axial) | 2.8 - 3.2 | 40 - 50 |

| Piperazine-H (equatorial) | 3.0 - 3.4 | 45 - 55 |

| NH-Piperazine | Variable (broad) | - |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to display a series of characteristic absorption bands.

A broad absorption band would be anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. The C=O stretching vibration of the carboxylic acid would likely appear as a strong, sharp peak around 1700-1725 cm⁻¹. The N-H stretching vibration of the secondary amine in the piperazine ring may be observed around 3300-3500 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine ring would appear just below this value. The C-Cl stretch would likely be found in the fingerprint region, typically between 600 and 800 cm⁻¹. cymitquimica.com

Table 2: Expected Infrared Absorption Bands for 5-Chloro-6-piperazin-1-yl-nicotini c acid Note: These are expected frequency ranges based on the functional groups present in the molecule.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 |

| Piperazine | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Piperazine | C-H Stretch | 2800 - 3000 |

| Pyridine Ring | C=N and C=C Stretches | 1450 - 1600 |

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers structural clues through the analysis of fragmentation patterns. For this compound (molecular formula C₁₀H₁₂ClN₃O₂), the molecular weight is approximately 241.67 g/mol . bldpharm.com

In a high-resolution mass spectrum (HRMS), the exact mass of the molecular ion can be determined with high precision, which allows for the confirmation of the molecular formula. The presence of a chlorine atom would be evident from the isotopic pattern of the molecular ion peak, with the [M+2]⁺ peak having an intensity of approximately one-third of the molecular ion peak [M]⁺.

The fragmentation pattern in the mass spectrum can provide valuable structural information. Common fragmentation pathways for this molecule could include the loss of the carboxylic acid group (a loss of 45 Da), or cleavage of the piperazine ring. Alpha-cleavage adjacent to the amine is a common fragmentation pathway for amines. amazonaws.com

Chromatographic Purity and Characterization Methods

Chromatographic techniques are essential for the separation of this compound from any impurities, byproducts, or starting materials and for the determination of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of pharmaceutical compounds. A reversed-phase HPLC method would be suitable for this compound, likely employing a C18 stationary phase.

The mobile phase would typically consist of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the target compound and the separation from impurities with different polarities. Detection is commonly performed using a UV detector, set at a wavelength where the pyridine ring exhibits strong absorbance. The purity of the sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. For related piperazine derivatives, HPLC methods have been developed that provide excellent separation and purity assessment.

Table 3: Typical HPLC Parameters for Analysis of this compound Note: These are representative parameters and would require optimization for this specific compound.

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | e.g., 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is extremely powerful for identifying and quantifying impurities, even at very low levels. The LC part of the system separates the components of the mixture, and the MS part provides mass information for each separated component.

Using an LC-MS system, the peak corresponding to this compound in the chromatogram would show a mass spectrum with the expected molecular ion. Any other peaks in the chromatogram can be analyzed by their respective mass spectra to identify them as impurities or degradation products. This is particularly useful for identifying unknown impurities by proposing molecular formulas based on their accurate mass measurements. LC-MS methods are routinely used for the analysis of piperazine-containing compounds in various matrices. The use of deuterated internal standards can also allow for accurate quantification.

X-ray Diffraction Studies for Solid Form Characterization

X-ray diffraction (XRD) stands as a definitive and powerful non-destructive technique for the solid-state characterization of crystalline pharmaceutical materials, including this compound and its derivatives. The precise three-dimensional arrangement of atoms in the solid state dictates crucial physicochemical properties such as solubility, stability, and dissolution rate, which are paramount in drug development. XRD methods are essential for identifying and differentiating between various solid forms like polymorphs, salts, and co-crystals, ensuring the selection of the optimal form for therapeutic use.

Single-crystal X-ray diffraction (SCXRD) offers the most detailed structural information. By analyzing the diffraction pattern of a single crystal, researchers can resolve the exact atomic coordinates, establishing bond lengths, angles, and the network of intermolecular interactions, such as hydrogen bonds. For derivatives of nicotinic acid, SCXRD can elucidate how substituents on the pyridine ring and the piperazine moiety influence crystal packing and hydrogen-bonding motifs. For instance, studies on co-crystals of pyridine carboxylic acids reveal how the carboxylic acid group interacts with pyridine nitrogen atoms to form predictable hydrogen-bonding patterns known as synthons. rsc.org Analysis of C-O bond lengths can confirm whether a proton has been transferred from the carboxylic acid to the pyridine nitrogen, distinguishing a salt from a co-crystal. mdpi.com In carboxylate anions, the two C-O bond lengths are nearly identical (around 1.25 Å), whereas in a neutral carboxylic acid, they are distinct (C=O at ~1.21 Å and C-O(H) at ~1.30 Å). mdpi.com

Powder X-ray diffraction (PXRD) is a more commonly applied technique for bulk sample analysis. It generates a characteristic diffraction pattern that serves as a unique fingerprint for a specific crystalline phase. PXRD is indispensable for routine quality control, phase purity assessment, and detecting polymorphic transitions during manufacturing and storage. While specific crystallographic data for this compound is not publicly available, analysis of related structures provides insight into the expected crystal systems. For example, various salts of N-(4-fluorophenyl)piperazine with aromatic carboxylic acids have been characterized, crystallizing in systems such as monoclinic and triclinic. researchgate.net Similarly, co-crystals involving pyridine carboxylic acids have been reported in monoclinic and triclinic space groups. mdpi.com

Table 1: Representative Crystallographic Data for Related Piperazine and Pyridine Carboxylic Acid Compounds

This table presents data from analogous structures to illustrate the type of information obtained from X-ray diffraction studies.

| Compound/Complex | Crystal System | Space Group | Reference |

| (ox)₀.₅(2-CNpy) | Monoclinic | P2₁/c | mdpi.com |

| (adp)(4-CNpy)₂ | Triclinic | P-1 | mdpi.com |

| 4-(4-fluorophenyl)piperazin-1-ium 2-fluorobenzoate (B1215865) monohydrate | Monoclinic | P2₁/n | researchgate.net |

| 4-(4-fluorophenyl)piperazin-1-ium 2-bromobenzoate (B1222928) 0.353-hydrate | Triclinic | P-1 | researchgate.net |

In Vitro and In Vivo Pharmacological Evaluation Methodologies

The pharmacological investigation of this compound and its derivatives employs a multi-tiered strategy, starting with in vitro assays to determine potency and mechanism, followed by in vivo studies to assess efficacy and pharmacokinetic behavior in a biological system. evotec.comresearchgate.net

In Vitro Methodologies

In vitro assays are fundamental for the initial screening and characterization of new chemical entities. They provide crucial data on a compound's activity at the molecular and cellular levels.

Enzyme and Receptor Assays: Many derivatives of nicotinic acid and piperazine are designed as enzyme inhibitors. nih.gov For example, compounds with a nicotinamide-like scaffold, which is structurally related to nicotinic acid, are evaluated as inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair. targetedonc.commdpi.com The inhibitory potency is quantified by determining the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov

Cell-Based Proliferation and Cytotoxicity Assays: For potential anticancer agents, cytotoxicity is a key measure. The activity of piperazine-containing compounds has been evaluated against various human cancer cell lines. nih.govmdpi.com A common method is the MTT or resazurin (B115843) assay, which measures cell viability after exposure to the compound for a set period (e.g., 72 hours). Results are expressed as IC₅₀ values. For example, a series of piperazine-linked quinolinequinones were tested against a panel of cancer cell lines, with the most potent compound, QQ1, showing an IC₅₀ of 1.55 µM against the ACHN renal cancer cell line. nih.gov

Cellular Mechanism Assays: Beyond cytotoxicity, further assays can elucidate the mechanism of action. These include cell cycle analysis by flow cytometry to see if a compound causes arrest at a specific phase, or apoptosis assays to measure programmed cell death. For compounds targeting nicotinic acetylcholine (B1216132) receptors (nAChRs), cellular uptake and trapping studies can be performed using radiolabeled or fluorescent ligands to understand their interaction with receptors in intracellular compartments. nih.gov

Table 2: Example In Vitro Cytotoxicity Data for Piperazine-Containing Derivatives

This table shows IC₅₀ values for related compounds, illustrating the data generated from in vitro pharmacological evaluations.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| QQ1 | ACHN | Renal Cancer | 1.55 | nih.gov |

| Glycyrrhetic acid-piperazine derivative 41 | MCF-7 | Breast Cancer | 1.08 | nih.gov |

| Combretastatin-A4 linked sulphonyl piperazine derivative 42 | A549 | Lung Cancer | 0.36 | nih.gov |

| Asiatic acid derivative 26 | HeLa | Cervical Cancer | 7.05 - 13.13 | nih.gov |

In Vivo Methodologies

Pharmacokinetic (PK) Studies: PK studies are essential to understand a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Following administration to animals (e.g., rats or mice), blood samples are collected over time to measure the concentration of the drug and its metabolites. nih.gov This data is used to determine key parameters like half-life (t₁/₂), maximum concentration (Cₘₐₓ), and oral bioavailability. Poor oral bioavailability was observed for quinolinequinone compounds QQ1 and QQ4 in rats, which was attributed to rapid hepatic clearance. nih.gov

Efficacy Studies in Disease Models: The therapeutic effect of a compound is tested in animal models of specific diseases. eurofinsdiscovery.com For anticancer derivatives, this often involves xenograft models, where human cancer cells are implanted into immunocompromised mice. The primary endpoint is typically the inhibition of tumor growth over time compared to a control group. For example, the PARP inhibitor (S)-G9 was shown to inhibit tumor growth in a BRCA mutant MDA-MB-436 xenograft model. nih.gov For compounds targeting the central nervous system, such as modulators of nicotinic receptors, efficacy can be assessed in models of neuropathic pain or nicotine (B1678760) dependence. nih.gov

Q & A

Basic Research Questions

Q. What are the critical safety considerations for handling 5-Chloro-6-piperazin-1-yl-nicotinic acid in laboratory settings?

- Methodological Answer :

- Ventilation and PPE : Use fume hoods for synthesis steps involving volatile intermediates. Respiratory protection (FFP2 masks) and nitrile gloves are mandatory due to acute inhalation toxicity (H331) and skin irritation (H315) .

- Storage : Store in airtight containers away from oxidizing agents (e.g., peroxides) to avoid decomposition. Stability data indicate no known hazardous reactions under standard lab conditions (20–25°C) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste under local regulations (UN3077) .

Q. How can researchers optimize the synthesis of this compound to improve yield?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to test variables like temperature (80–120°C), reaction time (6–24 hrs), and stoichiometric ratios (1:1–1:3 for piperazine coupling). Prioritize parameters using Pareto charts to identify dominant factors .

- Reactor Design : Use continuous-flow reactors for exothermic steps (e.g., chloro-nicotinic acid activation) to enhance heat dissipation and reduce side products (e.g., dimerization) .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

- Methodological Answer :

- HPLC-UV/Vis : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to detect impurities (e.g., unreacted 5-chloronicotinic acid). Calibrate against reference standards (e.g., MM0228.08) .

- NMR : Assign peaks using -NMR (DMSO-d6) to confirm piperazine substitution at C6 (δ 3.2–3.5 ppm, multiplet) and carboxylic acid proton (δ 12.8 ppm, broad) .

Advanced Research Questions

Q. How do structural modifications (e.g., piperazine substitution) influence the compound’s biological activity?

- Methodological Answer :

- SAR Studies : Compare IC50 values of analogs (e.g., 3-Chloro-6-piperazinyl-pyridazine derivatives) against bacterial targets (e.g., E. coli DNA gyrase). Use molecular docking (AutoDock Vina) to map interactions with active sites .

- In Vitro Assays : Test cytotoxicity in HEK293 cells via MTT assay to assess selectivity (≥10-fold difference between target inhibition and cell viability) .

Q. What computational approaches are suitable for predicting reactivity and stability under varying pH conditions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict acid dissociation constants (pKa). Validate with experimental potentiometric titrations in aqueous ethanol .

- AI-Driven Simulations : Train neural networks on COMSOL Multiphysics datasets to model degradation kinetics in acidic environments (pH 2–5) .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer :

- Meta-Analysis : Aggregate acute toxicity data (LD50 ranges: 200–500 mg/kg in rodents) using PRISMA guidelines. Stratify by administration route (oral vs. intravenous) and solvent (DMSO vs. saline) .

- Dose-Response Modeling : Fit data to Hill equations to identify thresholds for hepatotoxicity (ALT/AST elevation) and renal injury (BUN/Cr ratios) .

Q. What strategies minimize byproduct formation during large-scale crystallization?

- Methodological Answer :

- Antisolvent Precipitation : Introduce ethanol dropwise to saturated DCM solutions at 4°C. Monitor supersaturation via inline Raman spectroscopy to avoid amorphous phases .

- Crystal Engineering : Co-crystallize with coformers (e.g., succinic acid) to enhance lattice stability and reduce hygroscopicity .

Data Interpretation and Experimental Design

Q. How should researchers design studies to investigate adsorption dynamics on catalytic surfaces?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the compound on gold-coated sensors to measure binding kinetics with metal catalysts (e.g., Pd/C). Calculate and using Langmuir isotherms .

- XPS Analysis : Track changes in N1s binding energy (399–401 eV) to confirm piperazine coordination on TiO2 surfaces .

Q. What statistical methods are appropriate for analyzing synergistic effects in combination therapies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.